molecular formula C13H7ClF3NO3 B6393670 2-CHLORO-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID CAS No. 1261763-21-6

2-CHLORO-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6393670
CAS No.: 1261763-21-6
M. Wt: 317.65 g/mol
InChI Key: DJPUTNOSEJQDGB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid is a halogenated nicotinic acid derivative characterized by a trifluoromethoxy-substituted phenyl ring at the 5-position of the pyridine core and a chlorine substituent at the 2-position. This compound has drawn interest in medicinal chemistry due to its structural similarity to ligands targeting nicotinic acetylcholine receptors (nAChRs) . Its synthesis typically involves coupling reactions between substituted pyridine intermediates and trifluoromethoxyphenyl groups, followed by acidification to yield the final product. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties and binding affinity to biological targets .

Crystallographic studies using programs like SHELX-76 and SHELXL have been pivotal in resolving its three-dimensional structure, confirming substituent orientations and intermolecular interactions critical for activity . Visualization tools such as ORTEP-3 have further aided in analyzing its conformational flexibility and steric effects .

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-1-3-9(4-2-7)21-13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPUTNOSEJQDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688251
Record name 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261763-21-6
Record name 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Coupling-Oxidation Sequence

This method involves constructing the pyridine core with pre-installed halogen atoms, followed by coupling to introduce the aryl group and subsequent oxidation to form the carboxylic acid.

Step 1: Synthesis of 2,5-Dichloronicotinic Acid

Multi-Step Synthesis from Trifluoromethoxybenzene Intermediates

Intermediate Preparation: 4-Trifluoromethoxyphenylboronic Acid

The trifluoromethoxyphenyl moiety is often pre-synthesized for coupling reactions.

Bromomethylation of Trifluoromethoxybenzene

Trifluoromethoxybenzene reacts with paraformaldehyde and HBr in acetic acid at 70°C, yielding 4-bromomethyl-1-trifluoromethoxybenzene in 65% yield. Subsequent treatment with sodium cyanide in ethanol/water (4:1) produces (4-trifluoromethoxyphenyl)acetonitrile, which is hydrogenated to the corresponding amine and converted to boronic acid via Miyaura borylation.

Catalytic and Solvent Systems

Role of Lewis Acids in Functionalization

Zinc chloride (5–10 mol%) enhances electrophilic substitution reactions by polarizing halogen bonds. In the bromomethylation of trifluoromethoxybenzene, ZnCl₂ increases yield from 50% to 65% by stabilizing the transition state.

Solvent Optimization

  • Coupling Reactions: Dioxane/water mixtures (3:1) improve solubility of boronic acids and prevent catalyst poisoning.

  • Nitration: Ethylene dichloride, when used with SO₃ catalysis, minimizes byproduct formation during nitration steps (e.g., in related compounds).

Yield and Purity Enhancements

Azeotropic Distillation for Byproduct Removal

Post-reaction mixtures containing acidic byproducts (e.g., HNO₃ residues) are subjected to azeotropic distillation with toluene, reducing impurities to <2%.

Recrystallization Protocols

Crude product recrystallization from ethanol/water (7:3) at 0°C increases purity from 85% to 98%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Halogenation-Coupling7897HighIndustrial
Nucleophilic Substitution6090ModerateLab-scale
Multi-Step from Benzene7095HighPilot-scale

Chemical Reactions Analysis

2-Chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Agrochemicals: This compound is used in the development of herbicides and pesticides due to its ability to interact with specific biological targets in plants and pests.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The trifluoromethoxy group enhances its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nicotinic Acid Derivatives

A. NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea)

  • Structural Differences : NS-1738 replaces the nicotinic acid moiety with a urea linker and lacks the trifluoromethoxy group, instead incorporating a trifluoromethyl substituent.
  • Functional Impact : The urea group in NS-1738 facilitates hydrogen bonding with nAChR residues, enhancing its potency as a positive allosteric modulator. However, the absence of the carboxylic acid group reduces its ionization at physiological pH, limiting membrane permeability compared to 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid .

B. PNU-120596 ([N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea])

  • Structural Differences : PNU-120596 features an isoxazole ring and methoxy groups, diverging significantly from the pyridine core of the target compound.
  • Functional Impact : The isoxazole ring in PNU-120596 improves selectivity for α7 nAChR subtypes, but its complex substituent pattern increases molecular weight (MW = 351.8 g/mol) and may hinder blood-brain barrier penetration relative to the simpler nicotinic acid derivative (MW = 307.7 g/mol) .
Physicochemical and Pharmacological Properties
Property 2-Chloro-5-(4-Trifluoromethoxyphenyl)Nicotinic Acid NS-1738 PNU-120596
Molecular Weight (g/mol) 307.7 355.2 351.8
LogP (Predicted) 3.2 4.1 3.8
nAChR Subtype Selectivity Broad (α4β2, α7) α4β2 α7
Solubility (mg/mL, pH 7.4) 0.12 0.08 0.05
EC50 (nAChR Activation, μM) 0.45 0.22 0.18

Key Findings :

  • The trifluoromethoxy group in the target compound balances lipophilicity (LogP = 3.2) and solubility better than the trifluoromethyl group in NS-1738 (LogP = 4.1), which may explain its superior bioavailability in preclinical models .
  • Despite lower potency (EC50 = 0.45 μM) compared to NS-1738 (0.22 μM) and PNU-120596 (0.18 μM), the nicotinic acid derivative exhibits broader receptor subtype activity, making it a versatile scaffold for neurodegenerative disease therapeutics .
Crystallographic and Conformational Analysis
  • SHELX Refinement : The target compound’s crystal structure (solved via SHELXL) reveals a planar pyridine ring with a dihedral angle of 12.5° between the phenyl and pyridine rings, promoting π-π stacking in receptor binding pockets .
  • ORTEP-3 Visualization : Comparative analysis with NS-1738 shows that the urea linker in NS-1738 introduces torsional flexibility, whereas the rigid nicotinic acid core in the target compound ensures stable orientation of the trifluoromethoxy group for hydrophobic interactions .

Biological Activity

2-Chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid is a compound with potential biological activities that have been the subject of various research studies. This article explores its biological activity based on available data and research findings.

Receptor Interactions

The compound has shown interactions with specific molecular targets, particularly nicotinic receptors. The trifluoromethoxy group enhances its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Potential Therapeutic Applications

Research indicates that 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid and its derivatives may have therapeutic value in various areas:

  • Cognitive Enhancement : Compounds in this class have shown potential as positive allosteric modulators of α7 nAChRs, which may have therapeutic value in restoring impaired sensory gating and cognitive function .
  • Anti-inflammatory Effects : The presence of the trifluoromethoxy group suggests potential anti-inflammatory properties, although further research is needed to confirm this effect.
  • Metabolic Regulation : Studies on similar compounds have shown effects on glycerolipid metabolic processes and steroid biosynthesis, indicating potential applications in metabolic disorders .

In Vitro Activity

In vitro studies have provided insights into the compound's biological activity:

ReceptorActivityEC50Max Modulation
α7 nAChRPositive Allosteric ModulatorNot determinedObserved at 10 μM
α4β2 nAChRLow activityN/AN/A
α3β4 nAChRLow activityN/AN/A
α1β2γ2L GABAARPoor activityN/AN/A

These results suggest that the compound is selective for α7 nAChRs over other nicotinic receptor subtypes .

Comparative Analysis

When compared to similar compounds, 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid shows unique properties:

  • It exhibits enhanced binding affinity due to the trifluoromethoxy group, potentially leading to improved biological activity compared to non-fluorinated analogs.
  • Unlike some related compounds, it shows poor activity at GABA receptors, indicating a more selective action on nicotinic systems .
  • The compound's effects on metabolic pathways differ from those of legacy perfluoroalkyl substances (PFAS), suggesting a unique biological profile .

Case Study: Hepatic Gene Expression

A comparative toxicogenomics analysis revealed that compounds similar to 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid can significantly affect hepatic gene expression. The study found:

  • Suppression of transcriptional regulators HNF4A, STAT6, ARNT2, SIM1, CEBPD, and CREB3L3 .
  • Activation of pathways related to xenobiotic response and oxidoreductase activity .
  • Modulation of nuclear receptors, including NR1I3 (CAR) and NR1H4 (FXR) .

These findings suggest that the compound and its analogs may have complex effects on liver function and metabolism.

Future Research Directions

While the current research provides valuable insights into the biological activity of 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid, several areas require further investigation:

  • In Vivo Studies : More comprehensive in vivo studies are needed to fully understand the compound's effects in living organisms.
  • Structure-Activity Relationships : Further research on the relationship between structural modifications and biological activity could lead to the development of more potent or selective compounds.
  • Long-term Effects : Studies on the long-term effects of exposure to this compound and its metabolites are necessary to assess its safety profile.
  • Therapeutic Potential : Clinical studies are required to evaluate the compound's potential therapeutic applications, particularly in cognitive enhancement and metabolic regulation.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine at C2, trifluoromethoxy at C5-phenyl). ¹⁹F NMR confirms CF₃O group integrity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities; retention time ~8.2 min .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion [M-H]⁻ at m/z 319.02 .

How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Advanced
Discrepancies arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting ionization .
  • Structural analogs : Compare with 5-(4-trifluoromethoxyphenyl)nicotinic acid (lacking chlorine), which shows reduced COX-2 inhibition (IC₅₀: 12 μM vs. 28 μM) .
    Methodology :
  • Standardize assays using recombinant enzymes (e.g., COX-2 inhibition kits) with internal controls.
  • Perform meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration) .

What strategies optimize the compound’s stability under experimental storage?

Q. Advanced

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the trifluoromethoxy group .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid hydrolysis; monitor via LC-MS over 72h .
  • pH stability : Avoid buffers with pH >8.0, as the carboxylic acid group may decarboxylate .

How does the chlorine substituent influence binding affinity compared to fluorine or methyl analogs?

Advanced
A comparative study using docking simulations (PDB: 1PXX) reveals:

SubstituentTarget (e.g., COX-2)Binding Energy (kcal/mol)
–ClActive site–9.2
–FActive site–7.8
–CH₃Peripheral–6.5
The chlorine’s electronegativity and van der Waals radius enhance hydrophobic interactions with Leu384/Trp387 residues .

What in vitro toxicological models are suitable for preliminary safety profiling?

Q. Advanced

  • Hepatotoxicity : Primary rat hepatocyte assays (LDH leakage at 50 μM after 24h) .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential of nitroso derivatives .
  • Cardiotoxicity : hERG channel inhibition screening (IC₅₀ >30 μM deemed low risk) .

How can computational modeling predict metabolite formation?

Q. Advanced

  • CYP450 metabolism : Use Schrödinger’s Xenosite to identify oxidation sites (e.g., C4-phenyl → hydroxylated metabolite) .
  • ADMET Prediction : SwissADME estimates high intestinal absorption (LogP = 2.8) but moderate BBB penetration (LogBB = –0.6) .

What are the challenges in scaling up synthesis without compromising enantiomeric purity?

Q. Advanced

  • Racemization risk : Avoid high-temperature steps post-coupling; use chiral HPLC (Chiralpak AD-H) to monitor .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching and improve TON (turnover number >500) .

How do structural analogs differ in pharmacokinetic properties?

Q. Advanced

Analog (Modification)t₁/₂ (h)Plasma Protein Binding (%)
Parent compound4.289
–CF₃O → –OCH₃3.178
–Cl → –NO₂1.892
The trifluoromethoxy group prolongs half-life via reduced CYP3A4-mediated clearance .

What crystallographic techniques confirm solid-state structure and polymorphism?

Q. Advanced

  • Single-crystal XRD : Resolve π-stacking between nicotinic acid cores (d = 3.6 Å) .
  • DSC/TGA : Identify polymorphs (Form I melts at 178°C; Form II at 165°C with 5% weight loss) .

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